molecular formula C10H16O4 B8677071 Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8677071
M. Wt: 200.23 g/mol
InChI Key: DYHGYAOSFBZYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-9(11)8-3-2-4-10(7-8)13-5-6-14-10/h8H,2-7H2,1H3

InChI Key

DYHGYAOSFBZYRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2(C1)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trimethylsilyltrifluoromethanesulfonate (0.034 mL) in dry dichloromethane (5 mL) was added 1,2-bis(trimethylsiloxy)ethane (4.55 mL) followed by methyl 3-oxocyclohexanecarboxylate (2.9 g). The reaction mixture was stirred for 3 hours at −78° C. The reaction mixture was quenched with dry pyridine (0.5 mL), poured into saturated aqueous NaHCO3, and extracted with ether. The ether layer was dried over Na2CO3/Na2SO4. The reaction mixture was concentrated and purified by flash chromatography on silica with 5 to 30% ethyl acetate in hexanes to provide the title compound.
Quantity
0.034 mL
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reactant
Reaction Step One
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4.55 mL
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reactant
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5 mL
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solvent
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2.9 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-oxocyclohexanecarboxylate (930 mg) and pyridinium p-toluenesulfonate (299 mg) were combined in toluene (29.8 mL) to give a colorless solution. Ethylene glycol (0.996 mL) was added and the reaction was refluxed under Dean-Stark conditions for 2 days. The reaction was cooled to room temperature, triethylamine was added, and then the mixture was concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix 0-40% hexane/ethyl acetate).
Quantity
930 mg
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reactant
Reaction Step One
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299 mg
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reactant
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0.996 mL
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reactant
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0 (± 1) mol
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29.8 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution composed of 30 g (192 mmol) of crude methyl 3-oxocyclohexanecarboxylate and 430 cm3 of toluene is introduced into a one-liter three-necked flask equipped with a Dean and Stark apparatus, and 14.3 g (230 mmol) of ethylene glycol are then added with 814 mg (4.3 mmol) of para-toluenesulfonic acid monohydrate. The mixture is heated to reflux, the toluene-water azeotrope forms instantaneously and, after 40 min, no further refluxing of azeotrope (95° C.) takes place. The mixture is maintained for 6 h under reflux of the toluene (110° C.). After cooling, sodium hydrogen carbonate solution is added and the solution is then washed with saturated sodium chloride solution and dried over sodium sulfate. After concentration, 39 g of a yellow oil are obtained, which product is either distilled or chromatographed on a column of 215 g of silica (eluant: cyclo-hexane/ether, 98:2).
Quantity
30 g
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reactant
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14.3 g
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reactant
Reaction Step Two
Quantity
814 mg
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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430 mL
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Reaction Step Seven

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